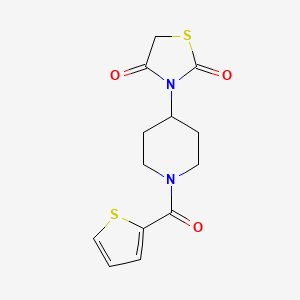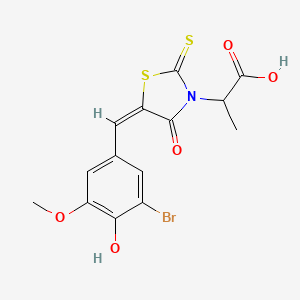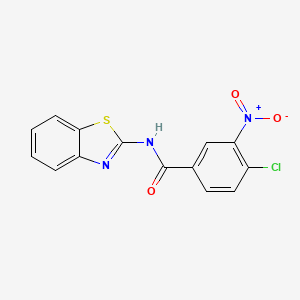![molecular formula C18H17N3O2S B2764494 (E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 1904632-70-7](/img/structure/B2764494.png)
(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It is part of a class of compounds that have been found to inhibit Mycobacterium tuberculosis bd oxidase . This makes it a potential candidate for drug development, especially in the context of targeting energy metabolism .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Thieno[3,2-d]pyrimidines have garnered attention due to their potential as anticancer agents. Research suggests that derivatives of this class exhibit cytotoxic effects against various cancer cell lines. Specifically, the compound may inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
EZH2 Inhibition
Recent studies have explored the use of thieno[3,2-d]pyrimidine derivatives as inhibitors of enhancer of zeste homolog 2 (EZH2). EZH2 plays a crucial role in epigenetic regulation, and its dysregulation is associated with cancer. The compound’s structural modifications from tazemetostat (an EZH2 inhibitor) could enhance its potency against EZH2, making it a potential therapeutic candidate .
Synthetic Methods and Novel Approaches
Researchers have developed synthetic approaches to access thieno[3,2-d]pyrimidines. These methods involve cyclization reactions, such as the Paal–Knorr reaction using phosphorus pentasulfide (P4S10) as a sulfurizing agent. Additionally, the reaction of thioglycolic acid derivatives with α,β-acetylenic esters leads to 3-hydroxy-2-thiophene carboxylic derivatives, which can serve as precursors for thieno[3,2-d]pyrimidines .
Biological Activities Beyond Cancer
Apart from anticancer properties, thieno[3,2-d]pyrimidines exhibit diverse biological activities. These include anti-inflammatory, antimicrobial, and antiviral effects. Researchers continue to explore their potential in various therapeutic areas .
Structure-Activity Relationships (SAR) Studies
Understanding the structure-activity relationships of thieno[3,2-d]pyrimidines is crucial for optimizing their pharmacological properties. Researchers investigate how specific substitutions affect biological activity, solubility, and binding affinity to relevant targets .
Drug Design and Optimization
Given the promising biological activities, medicinal chemists are actively designing and optimizing thieno[3,2-d]pyrimidine-based compounds. Rational modifications can enhance selectivity, bioavailability, and safety profiles, leading to potential drug candidates .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(E)-2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)17(22)19-8-9-21-12-20-15-7-10-24-16(15)18(21)23/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHNCTPTAQYAGC-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)

![4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764417.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2764420.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)
![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)

![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea](/img/structure/B2764430.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)

![Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2764434.png)